molecular formula C22H24Cl2N2O5 B12232014 racemic 5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-7-[methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one

racemic 5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-7-[methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B12232014
M. Wt: 467.3 g/mol
InChI Key: RXCVUHMIWHRLDF-UHFFFAOYSA-N
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Description

PF-06821497, also known as mevrometostat, is a potent and selective small molecule inhibitor of enhancer of zeste homolog 2 (EZH2). EZH2 is a histone methyltransferase that plays a critical role in gene silencing through the methylation of histone H3 at lysine 27 (H3K27me3). This compound has shown promise in the treatment of various cancers, including castration-resistant prostate cancer, small cell lung cancer, and follicular lymphoma .

Preparation Methods

The synthetic route for PF-06821497 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts to achieve the desired molecular structure .

Chemical Reactions Analysis

PF-06821497 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PF-06821497 has a wide range of scientific research applications, including:

Mechanism of Action

PF-06821497 exerts its effects by inhibiting the enzymatic activity of EZH2. EZH2 is a component of the polycomb repressive complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3). This methylation leads to the repression of gene expression. By inhibiting EZH2, PF-06821497 prevents the formation of H3K27me3, thereby allowing the expression of genes that are normally repressed by this modification. This mechanism is particularly important in cancer cells, where EZH2 is often overexpressed and contributes to tumor growth and progression .

Comparison with Similar Compounds

PF-06821497 is compared with other EZH2 inhibitors, such as tazemetostat, CPI-1205, and tulmimetostat. While all these compounds target EZH2, PF-06821497 is unique in its potency and selectivity. It has shown superior efficacy in preclinical models and has a favorable pharmacokinetic profile .

    Tazemetostat: The first EZH2 inhibitor approved by the FDA for the treatment of epithelioid sarcoma.

    CPI-1205: Another EZH2 inhibitor that is being investigated for its potential in treating various cancers.

    Tulmimetostat: An EZH2 inhibitor that has shown promising results in preclinical studies and is being evaluated in clinical trials.

PF-06821497 stands out due to its strong inhibitory effect on both wild-type and mutant EZH2 enzymes, making it a valuable compound in cancer research and therapy .

Properties

Molecular Formula

C22H24Cl2N2O5

Molecular Weight

467.3 g/mol

IUPAC Name

5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-7-[methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C22H24Cl2N2O5/c1-11-6-17(29-2)15(21(27)25-11)8-26-5-4-13-16(23)7-14(19(24)18(13)22(26)28)20(30-3)12-9-31-10-12/h6-7,12,20H,4-5,8-10H2,1-3H3,(H,25,27)

InChI Key

RXCVUHMIWHRLDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C(C4COC4)OC)Cl)OC

Origin of Product

United States

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